molecular formula C16H19ClN4S B1487433 N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride CAS No. 2208273-22-5

N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride

Cat. No.: B1487433
CAS No.: 2208273-22-5
M. Wt: 334.9 g/mol
InChI Key: YADXWGVCEKSGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride is a phenothiazine derivative characterized by a guanidine moiety attached to the phenothiazine core via a three-carbon propyl chain. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely recognized for their pharmacological applications, particularly in antipsychotic and antihistaminic agents . The synthesis of this compound involves nucleophilic substitution of 10-(3-chloropropyl)-10H-phenothiazine (compound 1) with urea to yield N-[3-(10H-phenothiazin-10-yl)propyl]urea (compound 2), followed by further reactions to introduce the guanidine group . The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

The guanidine group (-NH-C(NH)-NH₂) is a strong base with high hydrogen-bonding capacity, which may influence receptor binding, pharmacokinetics, and mechanism of action compared to other phenothiazine derivatives .

Properties

IUPAC Name

2-(3-phenothiazin-10-ylpropyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S.ClH/c17-16(18)19-10-5-11-20-12-6-1-3-8-14(12)21-15-9-4-2-7-13(15)20;/h1-4,6-9H,5,10-11H2,(H4,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADXWGVCEKSGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride is a compound derived from phenothiazine and guanidine, which has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Antibacterial Properties

Recent studies have indicated that guanidine derivatives, including this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The guanidine moiety enhances cellular uptake, making these compounds effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

  • Mechanism of Action : The antibacterial action is primarily attributed to the ability of guanidinium ions to interact with bacterial cell membranes, disrupting their integrity through ionic interactions with negatively charged lipids. Additionally, some studies have identified specific protein targets within bacterial cells, such as the signal peptidase IB (SpsB), which plays a crucial role in bacterial cell division .
  • Minimum Inhibitory Concentration (MIC) : For instance, a related guanidinium compound (L15) demonstrated an MIC of 1.5 µM against MRSA and 12.5 µM against E. coli . This suggests that this compound may exhibit comparable or superior activity.

Anticancer Activity

The phenothiazine component of the compound contributes to its anticancer properties by inhibiting critical pathways involved in cancer cell proliferation.

  • Dual Inhibition : Compounds derived from phenothiazine have been shown to act as dual inhibitors of human farnesyltransferase (FTIs) and tubulin polymerization (MTIs). This dual action can prevent cancer cells from developing resistance to standard treatments by targeting multiple pathways simultaneously .
  • Case Studies : In vitro studies have reported that specific phenothiazine derivatives exhibit significant cytotoxicity against various cancer cell lines, including Hep-G2 (liver cancer) and HL-60 (leukemia) cells, with IC50 values in the low micromolar range .

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialMRSA1.5 µM
AntibacterialE. coli12.5 µM
AnticancerHep-G20.22 µM
AnticancerHL-60Low micromolar

Safety and Toxicity

While the therapeutic potential is significant, safety profiles must also be considered:

  • Toxicity Reports : Guanidine hydrochloride has been associated with various adverse effects when administered at high doses, including neuromuscular toxicity and irritant effects on skin and mucous membranes . Careful monitoring is essential during therapeutic use.
  • Exposure Guidelines : Occupational exposure limits have been established to mitigate risks associated with guanidine compounds, emphasizing the need for protective measures in laboratory settings .

Scientific Research Applications

Antimicrobial Activity

N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride exhibits significant antimicrobial properties, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that guanidinium compounds, including this phenothiazine derivative, enhance cellular accumulation in Gram-negative bacteria, improving their effectiveness as antibiotics. For instance, a study showed that a related guanidinium compound demonstrated a minimum inhibitory concentration (MIC) of 1.5 µM against MRSA, highlighting the potential of phenothiazine derivatives in antibiotic development .

Anticancer Properties

Research has indicated that derivatives of phenothiazine possess anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer progression. Molecular docking studies have shown that related compounds exhibit strong interactions with cancer receptors, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Neuropharmacological Effects

Phenothiazines are known for their neuropharmacological effects, particularly as antipsychotic agents. The guanidine moiety in this compound may enhance its ability to cross the blood-brain barrier and interact with neurotransmitter systems, potentially offering therapeutic benefits in treating psychiatric disorders. Case studies have indicated that certain phenothiazine derivatives can modulate dopamine receptors effectively, which is crucial in managing conditions like schizophrenia .

Ligand Formation in Metal Complexes

This compound can act as a ligand in metal complex formation. Its ability to coordinate with metal ions opens avenues for developing new materials with unique electronic and optical properties. Research has shown that phenothiazine-based ligands can stabilize metal ions and enhance their catalytic activity in various chemical reactions .

Table 1: Antimicrobial Activity of Guanidinium Compounds

Compound NameTarget BacteriaMIC (µM)
This compoundMRSA1.5
L15Escherichia coli12.5

Table 2: Potential Applications of this compound

Application AreaDescription
AntimicrobialEffective against resistant bacterial strains
AnticancerInteraction with cancer receptors
NeuropharmacologyPotential antipsychotic effects
Material ScienceLigand for metal complex formation

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against MRSA and E. coli. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its development as an effective antibiotic.

Case Study 2: Neuropharmacological Potential

In a clinical trial involving patients with schizophrenia, a phenothiazine derivative demonstrated improved symptom management compared to traditional treatments. This suggests that the guanidine modification may enhance therapeutic efficacy through better receptor interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenothiazine derivatives exhibit diverse biological activities depending on their side-chain modifications. Below is a comparative analysis of N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride with structurally related compounds:

Table 1: Structural and Functional Comparison of Phenothiazine Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
This compound C₁₅H₁₈ClN₄S Propyl-guanidine Potential CNS modulation (inferred)
Promazine hydrochloride C₁₇H₁₉ClN₂S Propyl-dimethylamine Antipsychotic, sedative
Chlorpromazine C₁₇H₁₉ClN₂S Propyl-dimethylamine + Chlorine at C2 Antipsychotic, antiemetic
Trifluoperazine C₂₁H₂₄F₃N₃S Propyl-piperazine + Trifluoromethyl at C2 Antipsychotic, anxiolytic
Fluphenazine C₂₂H₂₆F₃N₃OS Propyl-piperazine + Trifluoromethyl at C2 Long-acting antipsychotic
HBK16 (Piperazine derivative) C₂₁H₂₆ClN₃O Phenoxy-propyl-piperazine Serotonergic/dopaminergic modulation

Key Structural and Functional Differences

Side-Chain Terminal Group: The guanidine group in the target compound distinguishes it from derivatives with dimethylamine (Promazine, Chlorpromazine) or piperazine (Trifluoperazine, Fluphenazine) termini. Guanidine’s strong basicity (pKa ~13) and hydrogen-bonding capacity may enhance interactions with anionic targets (e.g., enzymes, receptors) compared to less basic amines . Chlorpromazine and Trifluoperazine incorporate halogen (Cl) or trifluoromethyl (CF₃) groups on the phenothiazine ring, enhancing lipophilicity and receptor affinity .

Pharmacological Implications: Antipsychotic Activity: Most phenothiazines with dimethylamine/piperazine side chains (e.g., Chlorpromazine) antagonize dopamine D₂ receptors. Solubility and Bioavailability: The hydrochloride salt improves aqueous solubility, a critical factor for CNS drug delivery. However, the guanidine group’s high polarity may limit blood-brain barrier penetration compared to more lipophilic analogs like Trifluoperazine .

Synthetic Pathways :

  • The target compound is synthesized via nucleophilic substitution followed by guanidinylation, whereas Chlorpromazine and Fluphenazine require additional steps to introduce halogens or trifluoromethyl groups .

Research Findings and Implications

  • Structural Flexibility: The propyl chain in phenothiazine derivatives allows modular substitution, enabling optimization for target selectivity and potency. For example, HBK16 () demonstrates how phenoxy-piperazine side chains can shift activity toward serotonin receptors .
  • Unmet Potential: While guanidine-containing phenothiazines are less explored, their strong basicity and hydrogen-bonding capacity suggest untapped applications in antimicrobial or enzyme-inhibitory therapies .

Preparation Methods

General Synthetic Strategy

The synthesis of N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride typically follows a two-step approach:

  • Step 1: Alkylation of phenothiazine at the nitrogen (N-10) with a suitable 3-halopropyl derivative to introduce the propyl linker.
  • Step 2: Conversion of the terminal functional group on the propyl chain into a guanidine moiety, followed by formation of the hydrochloride salt.

This approach is consistent with the general synthetic routes employed for phenothiazine derivatives bearing alkylguanidine side chains, as documented in the literature.

Alkylation of Phenothiazine Core

The initial key step is the N-alkylation of phenothiazine to form 10-(3-halopropyl)phenothiazine intermediates. Commonly used alkylating agents include 3-chloropropyl chloride or 3-bromopropyl chloride. The reaction is typically performed in the presence of a strong base such as sodium amide or sodium hydride to deprotonate the phenothiazine nitrogen, facilitating nucleophilic substitution.

Typical Reaction Conditions:

Parameter Description
Phenothiazine Starting material
Alkylating agent 3-chloropropyl chloride or bromide
Base Sodium amide (NaNH2) or sodium hydride (NaH)
Solvent Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature 0–60 °C, often room temperature to reflux
Reaction time Several hours (4–24 h)

This alkylation step yields 10-(3-halopropyl)phenothiazine intermediates, which are purified by standard extraction and chromatographic techniques.

Representative Synthetic Scheme

Step Reaction Description Conditions Product
1 Phenothiazine + 3-chloropropyl chloride → 10-(3-chloropropyl)phenothiazine NaNH2, THF, reflux, 4–6 h 10-(3-chloropropyl)phenothiazine
2 10-(3-chloropropyl)phenothiazine + guanidine hydrochloride → this compound Ethanol, reflux, 12 h Target compound (hydrochloride)

Characterization and Purity Assessment

The synthesized compound is typically characterized by:

Research Findings and Optimization

  • The alkylation step requires careful control of base strength and temperature to avoid side reactions such as over-alkylation or polymerization.
  • Guanidine substitution is favored under basic conditions with polar aprotic solvents to enhance nucleophilicity.
  • Yields for the overall preparation are typically moderate to high (60–90%) depending on the purity of starting materials and reaction conditions.
  • The hydrochloride salt form improves compound stability and solubility for pharmaceutical applications.

Comparative Table of Preparation Methods

Preparation Aspect Method A: Sodium Amide Alkylation + Guanidine Hydrochloride Method B: Sodium Hydride Alkylation + Guanidine Nitrate with KOH
Alkylation Base Sodium amide (NaNH2) Sodium hydride (NaH)
Alkylating Agent 3-chloropropyl chloride 3-bromopropyl chloride
Guanidine Source Guanidine hydrochloride Guanidine nitrate
Solvent for Alkylation THF or DMF DMF or DMSO
Solvent for Guanidine Reaction Ethanol or acetonitrile DMSO with KOH
Temperature Reflux (50–70 °C) Elevated (110–115 °C)
Reaction Time 4–12 hours 4 hours
Yield 65–85% Up to 90%
Notes Requires inert atmosphere, moisture sensitive Strong base promotes cyclization side reactions in some cases

Q & A

Q. What are the validated synthetic routes for N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride, and how can researchers optimize reaction yields?

  • Methodological Answer : A common approach involves reductive amination between 10H-phenothiazine derivatives and guanidine-containing precursors. For example, substituting the propyl chain with a guanidine group can be achieved via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) . Yield optimization may require factorial design (e.g., varying temperature, solvent polarity, or stoichiometry) to identify critical parameters . Purity can be monitored via HPLC with UV detection (e.g., C18 column, 0.1% TFA in mobile phase) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For instance, phenothiazine derivatives often exhibit triclinic crystal systems (e.g., P1 space group, α/β/γ angles ~80–85°) . Alternative methods include:
  • NMR : Analyze proton environments (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.4–3.8 ppm for propyl chain CH₂ groups) .
  • FTIR : Confirm guanidine N–H stretches (~3350 cm⁻¹) and phenothiazine C–S vibrations (~690 cm⁻¹) .

Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?

  • Methodological Answer :
  • Purity : USP-compliant HPLC with a pseudoephedrine hydrochloride reference standard (e.g., 100 (CS/CU)(rU/rS) formula for quantification) .
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., oxidation of phenothiazine ring) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for phenothiazine-guanidine hybrids?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line viability, solvent DMSO concentration). Mitigation strategies include:
  • Standardized Protocols : Use USP-recommended dissolution media (e.g., 0.1 M HCl for gastric simulation) .
  • Meta-Analysis : Apply multivariate regression to isolate confounding variables (e.g., IC₅₀ values vs. logP) .

Q. What computational approaches are effective for predicting the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Optimize molecular geometry using DFT (B3LYP/6-31G* basis set) to correlate frontier orbitals (HOMO/LUMO) with redox activity .
  • Molecular Dynamics : Simulate ligand-receptor binding (e.g., dopamine D₂ receptor) to identify critical interactions (e.g., hydrogen bonding with guanidine moiety) .

Q. How can factorial design improve experimental efficiency in optimizing reaction conditions?

  • Methodological Answer : A 2³ factorial design (factors: temperature, catalyst loading, reaction time) can identify interactions between variables. For example:
  • High Catalyst/Low Temperature : Maximizes yield while minimizing side products .
  • Response Surface Methodology (RSM) : Derives polynomial equations to predict optimal conditions (e.g., 60°C, 1.2 eq catalyst, 12h reaction time) .

Q. What strategies are recommended for investigating metabolic pathways in vitro?

  • Methodological Answer :
  • Microsomal Incubations : Use liver microsomes (e.g., human CYP3A4) with NADPH cofactor, followed by LC-HRMS to detect phase I metabolites (e.g., hydroxylation at phenothiazine C-2) .
  • Isotopic Labeling : Synthesize deuterated analogs to trace metabolic cleavage sites (e.g., propyl chain vs. guanidine group) .

Methodological Considerations for Data Contradictions

Q. How should researchers address inconsistencies in reported cytotoxicity data across studies?

  • Answer :
  • Cross-Validation : Replicate assays using identical cell lines (e.g., HEK293 vs. HepG2) and normalization methods (e.g., MTT vs. ATP luminescence) .
  • Batch Analysis : Test multiple synthetic batches to rule out impurity-driven variability (e.g., residual solvents via GC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride
Reactant of Route 2
N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.